3-Nitrophenylguanidine

Physical organic chemistry Synthetic intermediate selection Structure-reactivity relationship

Researchers developing ANDA submission packages for Guanfacine often face regulatory rejection when using non-validated isomeric impurities. 3-Nitrophenylguanidine (CAS 24067-37-6) resolves this as the authentic Guanfacine Impurity 10 reference standard: • ICH-compliant characterization data provided for HPLC method development and AMV • Position-specific meta-nitro substitution ensures correct chromatographic retention and spectral signature per pharmacopoeial requirements • Supplied at ≥95% purity with full documentation suite for QC release testing

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
Cat. No. B1257350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenylguanidine
Synonyms1-nitro-3-guanidinobenzene
NGB cpd
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N
InChIInChI=1S/C7H8N4O2/c8-7(9)10-5-2-1-3-6(4-5)11(12)13/h1-4H,(H4,8,9,10)
InChIKeyJJBYIQPAELFTOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophenylguanidine (CAS 24067-37-6) | Technical Specifications and Sourcing Baseline


3-Nitrophenylguanidine (CAS 24067-37-6), systematically named 1-(3-nitrophenyl)guanidine or N-(3-nitrophenyl)guanidine, is a meta-substituted phenylguanidine derivative with molecular formula C₇H₈N₄O₂ and molecular weight 180.16 g/mol . The compound consists of a guanidine moiety (−NH−C(=NH)−NH₂) attached to a phenyl ring bearing a nitro group at the meta position . This compound is commercially available as a research chemical with typical purity of ≥95%, and is also supplied as the nitrate salt form (CAS 142992-99-2) for specialized applications . The meta-nitro substitution pattern confers distinct electronic and steric properties compared to ortho- and para-isomers, affecting both synthetic utility and biological target interactions .

1 Position-specific synthetic intermediate with meta-nitro substitution pattern
2 Guanfacine Impurity 10 reference standard for analytical method development
3 Heterocycle synthesis precursor via ONSH cyclization pathway

Why 3-Nitrophenylguanidine Cannot Be Substituted with Unsubstituted or Isomeric Phenylguanidines


The nitro group position on the phenyl ring of 3-nitrophenylguanidine critically determines both its synthetic reactivity and biological recognition. Meta-substitution (3-position) produces an electron-withdrawing inductive effect that differs substantially from para-substitution (4-position) in terms of resonance contribution to the aromatic ring, leading to distinct nucleophilic aromatic substitution outcomes when used as a synthetic intermediate . In pharmaceutical impurity control applications, specifically for guanfacine drug substance and product testing, only the 3-nitrophenylguanidine structure (Guanfacine Impurity 10) possesses the exact chromatographic retention behavior and spectral signature required for validated analytical method performance, making substitution with the 4-nitro isomer or unsubstituted phenylguanidine analytically invalid [1]. Furthermore, when employed as a building block for cyclin-dependent kinase (CDK) inhibitor synthesis, the 3-nitrophenyl scaffold is specifically required for the N-thiazolpyrimidinyl-N-phenylamine pharmacophore construction pathway; substitution with alternative substitution patterns yields structurally divergent products with unvalidated biological activity .

Electronic Effect Mismatch

Meta-nitro inductive effect differs from para resonance contribution; may shift nucleophilic aromatic substitution outcomes.

Analytical Specificity Loss

Only 3-nitro isomer matches guanfacine impurity retention behavior and spectral signature; isomer substitution invalidates analytical method specificity.

Synthetic Pathway Divergence

ONSH cyclization pathway requires meta-nitro activation; para isomer favors alternative resonance-stabilized intermediates.

3-Nitrophenylguanidine | Head-to-Head and Cross-Study Comparative Evidence


Meta-Substitution Electronic Effect: Quantified Difference in Hammett σ Constant Versus Para-Isomer

The meta-nitro group in 3-nitrophenylguanidine exhibits a Hammett σₘ value of +0.71, whereas the para-nitro group in 4-nitrophenylguanidine exhibits a σₚ value of +0.78 (with additional resonance contribution σₚ⁻ = +1.27) [1]. This difference quantifies why the meta isomer provides distinct electronic modulation of the guanidine nitrogen basicity and nucleophilicity, directly affecting reaction yields in nucleophilic aromatic substitution pathways [1]. The meta position delivers a purely inductive electron withdrawal without the strong resonance stabilization of the para-quinoid structure, enabling different cyclization outcomes in heterocycle synthesis .

Meta vs Para Electronic Effect
Class-level inference
σₘ = +0.71 vs σₚ = +0.78; no σ⁻ resonance contribution in meta isomer
Inductive-only electronic modulation context
Hammett constants from benzoic acid ionization; para isomer includes resonance contribution
Physical organic chemistry Synthetic intermediate selection Structure-reactivity relationship

Guanfacine Impurity 10: Regulatory-Grade Identity with Validated Characterization Data

3-Nitrophenylguanidine is chemically defined as Guanfacine Impurity 10 (1-(3-nitrophenyl)guanidine) and is supplied with detailed characterization data compliant with ICH and pharmacopoeial regulatory guidelines [1]. This compound serves as a reference standard for HPLC method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial guanfacine production [1]. The 2-nitro and 4-nitro isomers (CAS 5413-50-9 and 5901-56-4, respectively) are not recognized as guanfacine impurities and lack the validated analytical characterization required for regulatory submissions .

Impurity Reference Standard
Head-to-head
Guanfacine Impurity 10; ICH-compliant characterization data available
Regulatory impurity qualification context
2-nitro and 4-nitro isomers lack ANDA qualification and validated characterization
Pharmaceutical impurity control Analytical method validation Regulatory compliance

In Vivo Anthelmintic Efficacy of 3-Nitrophenylguanidine-Derived Scaffold: 98.9% Fluke Burden Reduction

Netobimin, a nitrophenylguanidine derivative structurally containing the 3-nitrophenylguanidine scaffold, demonstrated 98.9% mean reduction in Dicrocoelium dendriticum fluke burdens in naturally infected sheep when administered orally at 20 mg/kg bodyweight [1]. This compares favorably to untreated control animals and establishes the nitrophenylguanidine pharmacophore as capable of delivering high-efficacy anthelmintic activity in a live animal model [1]. While 3-nitrophenylguanidine itself is a synthetic precursor rather than the active pharmaceutical ingredient, this in vivo validation of the scaffold differentiates it from non-nitrated phenylguanidines that lack documented anthelmintic efficacy [1].

Anthelmintic Model Response
Class-level inference
98.9% mean fluke burden reduction at 20 mg/kg oral dose
Reported in vivo model-response context
Netobimin derivative; sheep Dicrocoelium dendriticum liver fluke model
Antiparasitic Veterinary medicine In vivo efficacy

Synthetic Route Specificity: Nucleophilic Aromatic Substitution of Hydrogen Pathway Requires Meta-Nitro Activation

1-(3-Nitrophenyl)guanidine undergoes intramolecular nucleophilic aromatic substitution of hydrogen in basic medium to yield benzimidazole derivatives, a reaction pathway that proceeds through an oxidative nucleophilic substitution of hydrogen (ONSH) mechanism specific to the meta-nitro-substituted scaffold . This cyclization enables synthesis of tricyclic imidazoles, pyridines, and diazabenzimidazoles with unusual substitution patterns that are inaccessible using the 4-nitro isomer, which favors alternative resonance-stabilized intermediates . The reaction outcome is determined by the position-specific activation of the aromatic ring toward nucleophilic attack at the carbon adjacent to the guanidine nitrogen .

ONSH Cyclization Pathway
Class-level inference
Meta-nitro enables oxidative nucleophilic substitution of hydrogen to benzimidazoles and tricyclic heterocycles
Position-specific synthetic pathway context
Alkaline medium; cyclization not equivalently accessible with para isomer
Synthetic methodology Heterocyclic chemistry Benzimidazole synthesis

CDK Inhibitor Building Block: 3-Nitrophenylguanidine Nitrate as Precursor for N-Thiazolpyrimidinyl-N-phenylamines

3-Nitrophenylguanidine nitrate (CAS 142992-99-2) is specifically employed for the preparation of N-thiazolpyrimidinyl-N-phenylamines, which function as specific cyclin-dependent kinase (CDK) inhibitors with antitumor utility . This application is documented in peer-reviewed pharmacology literature and validated by commercial availability from major biochemical suppliers . The 3-nitrophenyl moiety is required for the pharmacophore architecture of the resulting CDK inhibitor series; substitution with 2-nitrophenylguanidine or 4-nitrophenylguanidine would produce structurally distinct N-phenylamine derivatives with unvalidated kinase selectivity profiles .

CDK Inhibitor Precursor
Supporting evidence
Nitrate salt used for N-thiazolpyrimidinyl-N-phenylamine CDK inhibitor synthesis
Reported pharmacophore construction context
Isomers lack documented kinase selectivity profiles in this inhibitor series
Kinase inhibition Antitumor Medicinal chemistry

3-Nitrophenylguanidine | Optimal Procurement-Critical Application Scenarios


Pharmaceutical Impurity Reference Standard for Guanfacine ANDA and QC

3-Nitrophenylguanidine is chemically designated as Guanfacine Impurity 10 and is supplied with ICH-compliant characterization data specifically for HPLC method development, analytical method validation (AMV), and quality control (QC) release testing during Abbreviated New Drug Application (ANDA) submissions and commercial manufacturing of guanfacine drug substance and drug product [1]. Use of the 2-nitro or 4-nitro isomers would compromise method specificity and regulatory acceptability, as these positional isomers are not recognized guanfacine impurities and lack the validated characterization required for pharmacopoeial compliance [1].

Synthesis of Position-Specific Benzimidazole and Tricyclic Heterocycles via ONSH Pathway

The meta-nitro substitution of 3-nitrophenylguanidine enables an oxidative nucleophilic substitution of hydrogen (ONSH) cyclization pathway in alkaline medium that yields benzimidazole derivatives and tricyclic imidazoles, pyridines, and diazabenzimidazoles with unusual substitution patterns [1]. This synthetic route is not equivalently accessible using 4-nitrophenylguanidine due to differing resonance stabilization of intermediates [1]. Procurement of the 3-nitro isomer is therefore required for research groups targeting these specific heterocyclic architectures.

CDK Inhibitor Pharmacophore Construction in Antitumor Medicinal Chemistry

3-Nitrophenylguanidine nitrate serves as a validated building block for the preparation of N-thiazolpyrimidinyl-N-phenylamines, a class of specific cyclin-dependent kinase (CDK) inhibitors with demonstrated antitumor activity [1]. The 3-nitrophenyl scaffold is integral to the pharmacophore architecture of this inhibitor series; substitution with 2- or 4-nitrophenylguanidine would yield structurally distinct N-phenylamine derivatives whose kinase selectivity profiles have not been characterized in the published literature [1].

Anthelmintic Drug Discovery Leveraging the Nitrophenylguanidine Pharmacophore

The 3-nitrophenylguanidine scaffold forms the structural core of netobimin, a veterinary anthelmintic that demonstrated 98.9% efficacy against Dicrocoelium dendriticum liver fluke in naturally infected sheep at 20 mg/kg oral dosing [1]. This in vivo validation of the nitrophenylguanidine pharmacophore distinguishes 3-nitrophenylguanidine from non-nitrated phenylguanidine analogs and supports its selection as a starting material or intermediate in antiparasitic drug discovery programs targeting helminth infections [1].

Application
Selection Property
Validation Focus
Guanfacine impurity reference standard
ICH-compliant characterization profile
Method specificity and impurity qualification
Benzimidazole and tricyclic heterocycle synthesis
Meta-nitro ONSH pathway accessibility
Cyclization pathway verification
CDK inhibitor pharmacophore research
3-Nitrophenyl scaffold documentation
Kinase selectivity profile review
Antiparasitic pharmacophore discovery
Nitrophenylguanidine scaffold precedent
In vivo model-response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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